Cyclohexylideneacetyl chloride
Overview
Description
Cyclohexylideneacetyl chloride is an organic compound that belongs to the class of acid chlorides It is characterized by the presence of a cyclohexylidene group attached to an acetyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexylideneacetyl chloride can be synthesized through various methods. One common approach involves the reaction of cyclohexylideneacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically occurs under reflux conditions, where the acid chloride is formed along with the release of sulfur dioxide (SO₂) or carbon monoxide (CO) and carbon dioxide (CO₂) gases.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Cyclohexylideneacetyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form cyclohexylideneacetic acid and hydrochloric acid (HCl).
Reduction: It can be reduced to cyclohexylideneethanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia (NH₃), primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Cyclohexylideneacetic Acid: Formed from hydrolysis.
Cyclohexylideneethanol: Formed from reduction.
Scientific Research Applications
Cyclohexylideneacetyl chloride has various applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Polymer Chemistry: It can be used in the preparation of functionalized polymers and copolymers.
Material Science: It is employed in the modification of surfaces and the synthesis of advanced materials.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules and probes.
Mechanism of Action
Cyclohexylideneacetyl chloride can be compared with other acid chlorides such as acetyl chloride, benzoyl chloride, and propionyl chloride. While all these compounds share the reactive acyl chloride group, this compound is unique due to the presence of the cyclohexylidene group, which imparts different steric and electronic properties.
Comparison with Similar Compounds
- Acetyl Chloride (CH₃COCl)
- Benzoyl Chloride (C₆H₅COCl)
- Propionyl Chloride (C₂H₅COCl)
Cyclohexylideneacetyl chloride stands out due to its specific structure, which can influence its reactivity and applications in unique ways compared to other acid chlorides.
Properties
IUPAC Name |
2-cyclohexylideneacetyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO/c9-8(10)6-7-4-2-1-3-5-7/h6H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFHGVAOSUKEPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC(=O)Cl)CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506755 | |
Record name | Cyclohexylideneacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60506755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80385-43-9 | |
Record name | Cyclohexylideneacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60506755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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